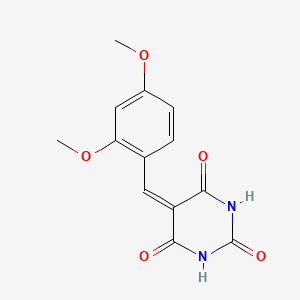

5-(2,4-dimethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Description

5-(2,4-dimethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a barbituric acid derivative featuring a benzylidene substituent at the 5-position of the pyrimidine-2,4,6-trione core. The compound is characterized by two methoxy groups at the 2- and 4-positions of the benzylidene moiety. Its structure is confirmed via spectroscopic methods (1H NMR, IR) and elemental analysis, as seen in analogous compounds like 5-(4-methoxybenzylidene) derivatives . The dimethoxy substitution pattern confers distinct electronic and steric properties, influencing its reactivity, solubility, and biological interactions compared to simpler benzylidene analogs.

Properties

IUPAC Name |

5-[(2,4-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O5/c1-19-8-4-3-7(10(6-8)20-2)5-9-11(16)14-13(18)15-12(9)17/h3-6H,1-2H3,(H2,14,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFYWETOCPVIEPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=C2C(=O)NC(=O)NC2=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-(2,4-dimethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 2,4-dimethoxybenzaldehyde with barbituric acid under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is refluxed for several hours, followed by cooling and crystallization to obtain the desired product .

Chemical Reactions Analysis

5-(2,4-Dimethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential as a neuroprotective and anti-neuroinflammatory agent.

Industry: The compound’s antioxidant properties make it a candidate for use in various industrial applications.

Mechanism of Action

The mechanism of action of 5-(2,4-dimethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione involves the inhibition of endoplasmic reticulum stress and apoptosis. It also inhibits the NF-kB inflammatory pathway, which is crucial for its anti-neuroinflammatory properties. The compound interacts with active residues of proteins such as ATF4 and NF-kB, leading to its neuroprotective effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

- Substituent Position Effects: The 2,4-dimethoxy substitution in the target compound contrasts with para-substituted analogs like 5-(4-methoxybenzylidene)pyrimidine-2,4,6-trione (4b, ). Compared to 5-(3,4-dimethoxybenzylidene) derivatives (), the positional isomerism (2,4 vs. 3,4-dimethoxy) affects conjugation and dipole moments, which may influence interactions with biological targets or materials .

- Electron-Donating vs. Withdrawing Groups: Electron-donating methoxy groups in the target compound contrast with electron-withdrawing substituents like chlorine in 5-(4-chlorobenzylidene)pyrimidine-2,4,6-trione (). The latter exhibits a higher melting point (299–300°C) due to stronger intermolecular forces, whereas methoxy-substituted derivatives generally show improved solubility in organic solvents . Dimethylamino-substituted analogs (e.g., 5-(4-(dimethylamino)benzylidene) derivatives, ) demonstrate enhanced charge-transfer properties, making them suitable for optoelectronic applications, unlike the dimethoxy variant .

Physicochemical Properties

- Melting Points and Solubility: The target compound’s melting point is expected to be lower than chlorinated derivatives (e.g., 299–300°C for 4-chloro analog, ) but higher than hydroxylated variants due to reduced hydrogen bonding . Solubility in DMSO or ethanol is likely higher than for non-polar alkyl-substituted derivatives (e.g., 5-(4-isopropylbenzylidene), ) .

Spectroscopic Features :

- IR spectra of dimethoxy derivatives show characteristic C=O stretches (~1,748 cm⁻¹) and methoxy C-O vibrations (~1,220 cm⁻¹), similar to 5-(4-methoxybenzylidene) analogs () .

- 1H NMR signals for the benzylidene CH proton typically appear at δ ~8.2–8.4 ppm, with methoxy protons resonating at δ ~3.8 ppm () .

Data Tables

Table 2: Spectroscopic and Physical Properties

*Hypothesized based on analogs.

Biological Activity

5-(2,4-Dimethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on recent research findings.

- Chemical Name: this compound

- Molecular Formula: C13H12N2O5

- Molecular Weight: 276.249 g/mol

- CAS Number: 66386-22-9

The compound exhibits a range of biological activities attributed to its ability to interact with various molecular targets. It is known to influence multiple pathways involved in cell signaling and gene expression.

- Antioxidant Activity: Research indicates that pyrimidine derivatives can scavenge free radicals and reduce oxidative stress in cells. This property is crucial for preventing cellular damage and has implications in aging and neurodegenerative diseases .

- Anti-inflammatory Effects: Compounds in this class have shown potential in modulating inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 .

- Anticancer Properties: Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms including the modulation of apoptotic pathways and inhibition of cell proliferation .

Biological Activity Data

The following table summarizes key biological activities and findings related to the compound:

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of the compound on various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The compound exhibited significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics used in clinical settings.

Case Study 2: Neuroprotection

In a model of oxidative stress-induced neurotoxicity using PC12 cells, treatment with the compound significantly reduced cell death compared to untreated controls. This suggests its potential as a neuroprotective agent in conditions like Alzheimer's disease.

Q & A

Q. What are the common synthetic routes for 5-(2,4-dimethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione, and how can reaction conditions be optimized?

The compound is typically synthesized via Knoevenagel condensation between barbituric acid and substituted benzaldehydes. For example, refluxing barbituric acid with 3-nitrobenzaldehyde in ethanol (1:1 molar ratio) for 2 hours yields analogous derivatives . Optimization involves adjusting solvent polarity (e.g., ethanol vs. methanol), temperature (reflux vs. room temperature), and catalyst use (e.g., piperidine). Purity is monitored via thin-layer chromatography (TLC) or HPLC.

Q. Which spectroscopic and computational methods are employed to characterize the electronic properties of this compound?

- Spectroscopy : UV-Vis spectroscopy identifies π→π* and n→π* transitions, while IR confirms carbonyl stretching (~1700 cm⁻¹) and C=N bonds (~1600 cm⁻¹) .

- Computational : Density Functional Theory (DFT) at CAM-B3LYP/6-311G* level calculates HOMO-LUMO energies, band gap (Eg), electronegativity (µ), and softness (S). Gaussian 09W or similar software is used for molecular optimization .

Q. What in vitro assays are used to evaluate its anticancer potential?

Antiproliferative activity is assessed via MTT or SRB assays against cancer cell lines (e.g., breast MCF-7, ovarian SKOV-3). Dose-response curves determine IC50 values. Selectivity is validated using non-cancerous cells (e.g., HEK293) .

Advanced Research Questions

Q. How do substituents at the benzylidene moiety influence biological activity, and what design strategies enhance selectivity?

- Substituent Effects : Electron-withdrawing groups (e.g., nitro, chloro) enhance DNA binding (via intercalation), while bulky groups (e.g., 4-chlorophenylthio) improve STAT3 inhibition by blocking DNA-binding domains .

- Design Strategies : 3D-QSAR models identify critical regions (e.g., R1 and R2 positions). Derivatives with 4-((4-chlorophenyl)thio)phenyl at R2 and steric hindrance at R1 show optimal STAT3 inhibition (IC50 ~2.5 μM) .

Q. How can molecular docking and 3D-QSAR models guide the design of derivatives targeting STAT3?

- Docking : AutoDock Vina or Schrödinger Suite predicts binding poses in STAT3’s DNA-binding domain (DBD). Hydrophobic interactions at Leu583 and Lys591 correlate with inhibitory activity .

- 3D-QSAR : Comparative Molecular Field Analysis (CoMFA) maps steric/electrostatic fields to prioritize substituents. SPR assays validate binding affinity (e.g., KD = 10.7 µM for compound 12 ) .

Q. How to resolve discrepancies between computational predictions and experimental bioactivity data?

- Validation : Cross-check DFT-predicted HOMO-LUMO gaps with experimental UV-Vis spectra. Discrepancies may arise from solvent effects or implicit solvation models in simulations .

- Experimental Calibration : Use isothermal titration calorimetry (ITC) to reconcile docking-predicted binding energies with measured ΔG values .

Q. What mechanistic insights explain the compound’s antifibrotic effects via NF-κB inhibition?

In hepatic stellate cells, the compound suppresses NF-κB nuclear translocation by inhibiting IκBα phosphorylation. Western blotting and luciferase reporter assays quantify pathway inhibition. EC50 values are compared with reference inhibitors (e.g., Bay 11-7082) .

Q. How to analyze solvatochromic behavior in spectroscopic studies?

UV-Vis spectra are recorded in solvents of varying polarity (e.g., cyclohexane, DMSO). Bathochromic shifts indicate intramolecular charge transfer (ICT). Time-dependent DFT (TD-DFT) simulations model solvent effects on excitation energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.